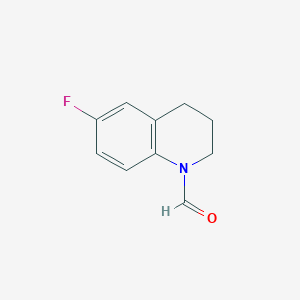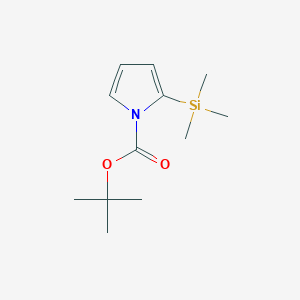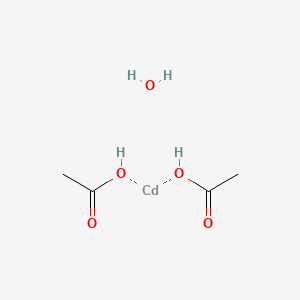
Diacetoxycadmium hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a colorless crystalline powder and is known for its excellent corrosion resistance, low melting temperature, high ductility, and high thermal and electrical conductivity . This compound is used in various industrial applications, including the production of other cadmium compounds, semiconductors, and batteries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diacetoxycadmium hydrate can be synthesized through the reaction of cadmium oxide or cadmium carbonate with acetic acid. The reaction typically involves dissolving cadmium oxide or cadmium carbonate in acetic acid, followed by crystallization to obtain the this compound .
Industrial Production Methods
In industrial settings, this compound is produced by reacting cadmium metal with acetic acid under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Diacetoxycadmium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide.
Reduction: It can be reduced to cadmium metal.
Substitution: It can undergo substitution reactions with other ligands to form different cadmium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas for reduction, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions include cadmium oxide, cadmium metal, and various cadmium-ligand complexes .
Aplicaciones Científicas De Investigación
Diacetoxycadmium hydrate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of diacetoxycadmium hydrate involves its interaction with cellular components and enzymes. Cadmium ions can bind to proteins and enzymes, disrupting their normal function and leading to cellular toxicity. The molecular targets of cadmium include metallothioneins, which are proteins that bind heavy metals, and various enzymes involved in cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diacetoxycadmium hydrate include:
Cadmium chloride: CdCl₂
Cadmium sulfate: CdSO₄
Cadmium nitrate: Cd(NO₃)₂
Uniqueness
This compound is unique due to its specific chemical structure and properties, such as its high thermal and electrical conductivity and excellent corrosion resistance. These properties make it particularly suitable for applications in the semiconductor and battery industries .
Propiedades
Fórmula molecular |
C4H10CdO5 |
|---|---|
Peso molecular |
250.53 g/mol |
Nombre IUPAC |
acetic acid;cadmium;hydrate |
InChI |
InChI=1S/2C2H4O2.Cd.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
Clave InChI |
LSELVVBCYMKHED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.O.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


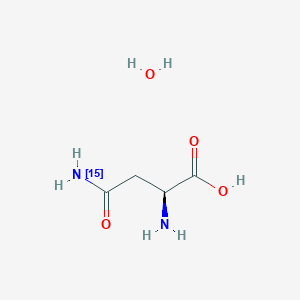
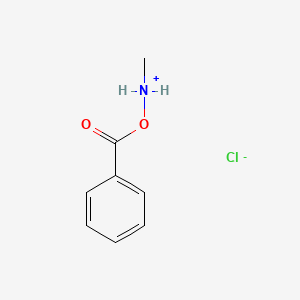

![2-[[2-[[2-[(2-Amino-1-oxopropyl)amino]-4-methyl-1-oxopentyl]amino]-1-oxopropyl]amino]-4-methylpentanoic acid](/img/structure/B12060016.png)
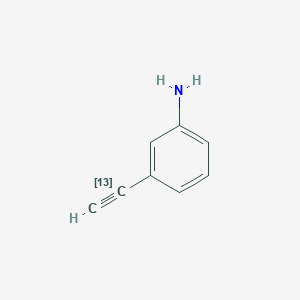




![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)
